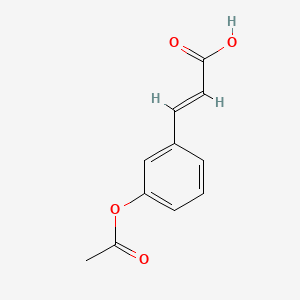

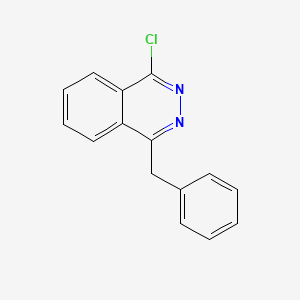

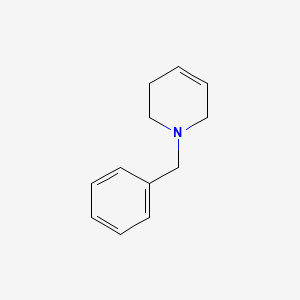

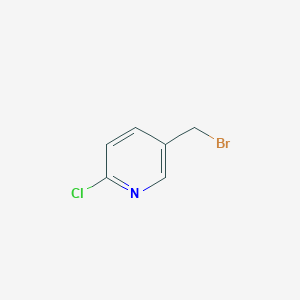

![molecular formula C12H20N4 B1276364 2-amino-1-[3-(dimethylamino)propyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile CAS No. 55817-76-0](/img/structure/B1276364.png)

2-amino-1-[3-(dimethylamino)propyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile

Overview

Description

“3-(Dimethylamino)-1-propylamine” is a diamine used in the preparation of some surfactants, such as cocamidopropyl betaine, which is an ingredient in many personal care products including soaps, shampoos, and cosmetics .

Synthesis Analysis

“3-(Dimethylamino)-1-propylamine” is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields "3-(Dimethylamino)-1-propylamine" .

Chemical Reactions Analysis

“3-(Dimethylamino)-1-propylamine” is readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent .

Physical And Chemical Properties Analysis

“3-(Dimethylamino)-1-propylamine” has a molecular weight of 102.18, a boiling point of 133 °C, and a density of 0.812 g/mL at 25 °C .

Scientific Research Applications

Antitumor Activity

This compound has been evaluated for its in vitro antitumor activity against various human cancer cell lines. It shows potential as a therapeutic agent due to its ability to inhibit tumor growth. The compound’s efficacy has been tested on breast cancer, lung adenocarcinoma, promyelocytic leukemia, erythromyeloblastoid, and B-lymphoblastoid cell lines, demonstrating potent activity and selectivity .

Vascular Endothelial Growth Factor (VEGF) Inhibition

The compound’s structure allows it to act as an inhibitor of VEGF receptors. VEGF is a signal protein that stimulates the formation of blood vessels. By inhibiting VEGF, this compound could be used to prevent the growth of blood vessels in tumors, effectively starving them of nutrients and hindering their growth .

Synthesis of Functional Cyclic Carbonate Monomers

Starting from similar compounds, functional cyclic carbonate monomers can be synthesized. These monomers are crucial for producing biodegradable polymers with potential applications in biomedical and environmentally friendly products. The compound could serve as a starting point for creating new materials with tailored properties .

Peptide Synthesis

Compounds with similar structures have been used in peptide synthesis. Peptides are short chains of amino acids that are essential in biological processes. The subject compound could be utilized to synthesize peptides with specific sequences for research or therapeutic purposes .

Preparation of Antibodies and Immunoconjugates

In the realm of immunology, related compounds are used to activate carboxyl groups, which are then involved in the preparation of antibodies and immunoconjugates. These are critical tools in diagnostic and therapeutic applications, particularly in targeting specific antigens within the body .

Drug Development and Structural Modifications

The compound’s structure provides a scaffold for further modifications, which can enhance antitumor activity through inhibition of different receptors. This makes it a valuable candidate for drug development, where slight alterations in its structure could lead to significant improvements in drug efficacy .

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds such as dimethylaminopropylamine (dmapa) are known to be used in the preparation of surfactants , suggesting that the compound might interact with lipid membranes or proteins involved in cellular signaling.

Mode of Action

Dmapa, a structurally similar compound, is known to undergo reactions with acrylonitrile to produce dimethylaminopropionitrile, followed by a hydrogenation step to yield dmapa . This suggests that the compound might interact with its targets through similar chemical reactions, leading to changes in the target’s structure or function.

Pharmacokinetics

The physical properties of dmapa, a similar compound, suggest that it is a colorless liquid with a density of 0812 g/mL at 25 °C (lit) and a boiling point of 133 °C (lit) . These properties might influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Dmapa is known to be used in the preparation of surfactants that exhibit biological activity against gram-positive and negative bacteria and fungi . This suggests that the compound might have similar antimicrobial properties.

Action Environment

The compound’s action, efficacy, and stability might be influenced by various environmental factors. For instance, the compound’s reactivity might be affected by temperature, pH, and the presence of other chemicals. Furthermore, the compound’s stability and efficacy might be influenced by storage conditions. For example, a similar compound, DMAPA, is recommended to be stored in a dry, cool environment .

properties

IUPAC Name |

2-amino-1-[3-(dimethylamino)propyl]-4,5-dimethylpyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4/c1-9-10(2)16(7-5-6-15(3)4)12(14)11(9)8-13/h5-7,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLINRXHDECVPQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1C#N)N)CCCN(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407001 | |

| Record name | 2-amino-1-[3-(dimethylamino)propyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-1-[3-(dimethylamino)propyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |

CAS RN |

55817-76-0 | |

| Record name | 2-amino-1-[3-(dimethylamino)propyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-[3-(dimethylamino)propyl]-4,5-dimethyl-1H-pyrrole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.